molecular formula C7H17ClN4O2 B580510 (R)-2-Amino-6-guanidinohexanoic acid hydrochloride CAS No. 1217456-98-8

(R)-2-Amino-6-guanidinohexanoic acid hydrochloride

Cat. No.: B580510
CAS No.: 1217456-98-8
M. Wt: 224.689
InChI Key: YMKBVNVCKUYUDM-NUBCRITNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-2-Amino-6-guanidinohexanoic acid hydrochloride is a compound of significant interest in various scientific fields

Mechanism of Action

Biochemical Pathways

The downstream effects of these interactions would depend on the specific pathways involved and could range from changes in gene expression to alterations in cellular metabolism .

Pharmacokinetics

The pharmacokinetics of “®-2-Amino-6-guanidinohexanoic acid hydrochloride” or “N6-(Aminoiminomethyl)-D-lysine hydrochloride” are not well-studied. Pharmacokinetics refers to how the body affects a specific drug after administration. It involves the processes of absorption, distribution, metabolism, and excretion (ADME). The ADME properties of a compound greatly impact its bioavailability, which is the proportion of the drug that enters the circulation when introduced into the body and so is able to have an active effect .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can impact how a compound interacts with its targets and carries out its functions . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-6-guanidinohexanoic acid hydrochloride typically involves the reaction of a suitable precursor with guanidine under controlled conditions. One common method includes the use of protected amino acids, which are then deprotected and reacted with guanidine to form the desired compound. The reaction conditions often involve specific pH levels, temperatures, and solvents to ensure the correct formation of the product.

Industrial Production Methods

Industrial production of ®-2-Amino-6-guanidinohexanoic acid hydrochloride may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound, which is essential for its use in various applications.

Chemical Reactions Analysis

Types of Reactions

®-2-Amino-6-guanidinohexanoic acid hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: This reaction can modify the guanidino group, potentially forming different oxidation states.

    Reduction: Reduction reactions can convert the guanidino group to other functional groups.

    Substitution: The amino and guanidino groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, pH levels, and solvents to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different guanidino derivatives, while substitution reactions can produce a variety of amino acid derivatives with modified functional groups.

Scientific Research Applications

®-2-Amino-6-guanidinohexanoic acid hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block for synthesizing complex molecules and studying reaction mechanisms.

    Biology: The compound is studied for its role in various biological processes, including enzyme interactions and metabolic pathways.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific molecular pathways.

    Industry: The compound is used in the production of various chemicals and materials, owing to its unique properties.

Comparison with Similar Compounds

Similar Compounds

    L-Arginine: Another amino acid with a guanidino group, commonly used in various biological and medical applications.

    L-Ornithine: An amino acid involved in the urea cycle, similar in structure but lacking the guanidino group.

    L-Citrulline: An amino acid that is a precursor to L-arginine, involved in nitric oxide production.

Uniqueness

®-2-Amino-6-guanidinohexanoic acid hydrochloride is unique due to its specific stereochemistry and the presence of both amino and guanidino groups. This combination allows it to participate in a wide range of chemical reactions and biological interactions, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(2R)-2-amino-6-(diaminomethylideneamino)hexanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N4O2.ClH/c8-5(6(12)13)3-1-2-4-11-7(9)10;/h5H,1-4,8H2,(H,12,13)(H4,9,10,11);1H/t5-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMKBVNVCKUYUDM-NUBCRITNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCN=C(N)N)CC(C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CCN=C(N)N)C[C@H](C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90678752
Record name N~6~-(Diaminomethylidene)-D-lysine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90678752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217456-98-8
Record name N~6~-(Diaminomethylidene)-D-lysine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90678752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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